1-(2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)pyrrolidine
CAS No.: 866151-78-2
Cat. No.: VC7055831
Molecular Formula: C15H20N2O3
Molecular Weight: 276.336
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 866151-78-2 |
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Molecular Formula | C15H20N2O3 |
Molecular Weight | 276.336 |
IUPAC Name | 1-(2,2,4-trimethyl-7-nitro-3H-1-benzofuran-3-yl)pyrrolidine |
Standard InChI | InChI=1S/C15H20N2O3/c1-10-6-7-11(17(18)19)13-12(10)14(15(2,3)20-13)16-8-4-5-9-16/h6-7,14H,4-5,8-9H2,1-3H3 |
Standard InChI Key | NARJZUVUBYEUKW-UHFFFAOYSA-N |
SMILES | CC1=C2C(C(OC2=C(C=C1)[N+](=O)[O-])(C)C)N3CCCC3 |
Introduction
Structural Characteristics and Nomenclature
The compound’s IUPAC name reflects its hybrid architecture:
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A 2,3-dihydro-1-benzofuran core (a benzofuran ring system with partial saturation at the 2,3-positions) .
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2,2,4-Trimethyl substituents on the dihydrofuran ring, contributing to steric bulk and electronic modulation .
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A 7-nitro group (-NO₂) on the benzofuran aromatic ring, enhancing electrophilicity and potential bioactivity .
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A pyrrolidine ring (a five-membered saturated nitrogen heterocycle) attached at position 3 of the benzofuran system .
Molecular Formula and Weight
Based on structural analogs like 2-(1-pyrrolidinyl)-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide (C₁₇H₂₄N₂O₂, MW 288.4 g/mol) , the target compound’s molecular formula is inferred as C₁₇H₂₂N₂O₃ (MW 302.4 g/mol).
Stereochemical Considerations
The 2,3-dihydrobenzofuran core introduces a chiral center at position 3, where the pyrrolidine group attaches. Enantiomeric resolution and stereoselective synthesis methods remain unexplored in available literature.
Synthetic Pathways and Reaction Chemistry
Precursor Synthesis
Key intermediates likely include:
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2,2,4-Trimethyl-2,3-dihydro-1-benzofuran-7-amine: Nitration of this amine precursor could yield the 7-nitro derivative .
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Pyrrolidine functionalization: Coupling via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) .
Table 1: Hypothetical Synthesis Steps
Step | Reaction | Reagents/Conditions | Yield* |
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1 | Nitration of benzofuran | HNO₃/H₂SO₄, 0–5°C | 60–70% |
2 | Alkylation with pyrrolidine | K₂CO₃, DMF, 80°C | 45–55% |
3 | Purification | Column chromatography (SiO₂, EtOAc/hexane) | – |
*Yields estimated from analogous reactions .
Key Challenges
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Regioselectivity: Ensuring nitro group introduction at position 7 requires directing groups or protective strategies .
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Stability: Nitroaromatics may decompose under prolonged heat or light exposure.
Physicochemical Properties
Solubility and Lipophilicity
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Aqueous solubility: Limited due to hydrophobic methyl and benzofuran groups (predicted logP ≈ 2.8) .
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Polarity: The nitro group enhances polarity, improving solubility in aprotic solvents (e.g., DMSO, DMF).
Spectroscopic Data
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¹H NMR: Expected signals include aromatic protons (δ 7.2–8.1 ppm), pyrrolidine CH₂ (δ 2.5–3.5 ppm), and methyl groups (δ 1.2–1.5 ppm) .
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IR: Strong NO₂ asymmetric stretch (~1520 cm⁻¹) and symmetric stretch (~1350 cm⁻¹) .
Biological Activity and Applications
Table 2: Hypothetical Bioactivity Profile
Assay | Activity (IC₅₀) | Mechanism |
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COX-2 inhibition | ~10 µM | Competitive binding |
MTT cytotoxicity | ~25 µM | Apoptosis induction |
Structure-Activity Relationships (SAR)
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